1-(6,7,9,10,12,13-Hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone 1-(6,7,9,10,12,13-Hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 107996-83-8
VCID: VC0386241
InChI: InChI=1S/C14H18O5/c1-11(15)12-2-3-13-14(10-12)19-9-7-17-5-4-16-6-8-18-13/h2-3,10H,4-9H2,1H3
SMILES: CC(=O)C1=CC2=C(C=C1)OCCOCCOCCO2
Molecular Formula: C14H18O5
Molecular Weight: 266.29g/mol

1-(6,7,9,10,12,13-Hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone

CAS No.: 107996-83-8

Main Products

VCID: VC0386241

Molecular Formula: C14H18O5

Molecular Weight: 266.29g/mol

1-(6,7,9,10,12,13-Hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone - 107996-83-8

CAS No. 107996-83-8
Product Name 1-(6,7,9,10,12,13-Hexahydro-5,8,11,14-tetraoxa-benzocyclododecen-2-yl)-ethanone
Molecular Formula C14H18O5
Molecular Weight 266.29g/mol
IUPAC Name 1-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)ethanone
Standard InChI InChI=1S/C14H18O5/c1-11(15)12-2-3-13-14(10-12)19-9-7-17-5-4-16-6-8-18-13/h2-3,10H,4-9H2,1H3
Standard InChIKey AUPGKWAIZPQCOA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC2=C(C=C1)OCCOCCOCCO2
Canonical SMILES CC(=O)C1=CC2=C(C=C1)OCCOCCOCCO2
PubChem Compound 697934
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator